molecular formula C3H4Br2 B3423817 1,3-Dibromo-1-propene CAS No. 32121-07-6

1,3-Dibromo-1-propene

Cat. No.: B3423817
CAS No.: 32121-07-6
M. Wt: 199.87 g/mol
InChI Key: JWQMKMSVOYQICF-OWOJBTEDSA-N
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Description

1,3-Dibromo-1-propene, also known as 1,3-dibromo-2-propene, is an organobromine compound with the molecular formula C3H4Br2. It is a colorless to slightly yellow liquid with a sweet odor. This compound is used as a synthetic building block in organic chemistry and has applications in various chemical reactions and industrial processes .

Mechanism of Action

Target of Action

1,3-Dibromo-1-propene is a synthetic building block used in organic synthesis to form C3-bridged compounds . It primarily targets the carbon-carbon double bonds in organic compounds during its reactions .

Mode of Action

The compound undergoes reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode . This interaction results in the formation of cyclopropane and propylene .

Biochemical Pathways

It’s known that the compound can participate in c-n coupling reactions , which are crucial in the formation of many organic compounds.

Pharmacokinetics

A study conducted in 1981 examined the metabolism of 1,3-dibromopropane, a closely related compound . The study found that 1,3-dibromopropane could react with glutathione (GSH) after administration, leading to the formation of 1-bromo-3-propyl-S-glutathione . This compound ultimately forms a urinary metabolite . These findings suggest that similar metabolic pathways might be involved in the metabolism of this compound.

Result of Action

The primary result of the action of this compound is the formation of cyclopropane and propylene . These compounds are important in various industrial and chemical processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound decomposes when exposed to heat for a long time . Moreover, the compound’s reactivity can be affected by the presence of other substances in the reaction environment. For example, the presence of a nickel (I) salen catalyst is necessary for the compound to undergo reduction .

Biochemical Analysis

Biochemical Properties

It is known that 1,3-Dibromo-1-propene can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .

Cellular Effects

It is known that this compound can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms a urinary metabolite . This suggests that this compound may have an impact on cellular processes involving glutathione.

Molecular Mechanism

It is known that this compound can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene . This suggests that this compound may interact with certain enzymes and proteins.

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 155-156 °C and a density of 2 g/mL at 25 °C . This suggests that this compound may be stable under certain conditions.

Dosage Effects in Animal Models

It is known that the median lethal dose (LD50) of this compound is 315 mg/kg in rats . This suggests that high doses of this compound may have toxic or adverse effects.

Metabolic Pathways

It is known that this compound can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms a urinary metabolite . This suggests that this compound may be involved in metabolic pathways involving glutathione.

Transport and Distribution

It is known that this compound is a colorless liquid with a sweet odor . This suggests that this compound may be able to diffuse through cell membranes and distribute within cells and tissues.

Subcellular Localization

It is known that this compound is a colorless liquid with a sweet odor . This suggests that this compound may be able to diffuse through cell membranes and localize within various subcellular compartments.

Preparation Methods

1,3-Dibromo-1-propene can be synthesized through several methods:

    Free Radical Addition: One common method involves the free radical addition of bromine to allyl bromide.

    Industrial Production: Industrially, this compound can be produced by the bromination of propylene.

Chemical Reactions Analysis

1,3-Dibromo-1-propene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,3-Dibromo-1-propene can be compared with other similar compounds, such as:

    1,2-Dibromoethane: Unlike this compound, 1,2-dibromoethane is used primarily as a fumigant and in leaded gasoline.

    1,3-Dibromopropane: This compound is similar in structure but lacks the double bond present in this compound.

    1,2,3-Tribromopropane: This compound contains an additional bromine atom and is used in different industrial applications.

This compound stands out due to its unique structure, which includes a double bond and two bromine atoms, making it highly reactive and versatile in organic synthesis .

Properties

IUPAC Name

(E)-1,3-dibromoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMKMSVOYQICF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-15-6, 32121-07-6
Record name 1,3-Dibromo-1-propene, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E)-1,3-dibromoprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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